molecular formula C9H11NO4 B1491178 (E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid CAS No. 1868634-07-4

(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid

Cat. No.: B1491178
CAS No.: 1868634-07-4
M. Wt: 197.19 g/mol
InChI Key: ZYKHWEJIGQHTGS-OWOJBTEDSA-N
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Description

(E)-4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid is a high-purity chemical reagent designed for research and development applications. This compound features a rigid, bridged 2-oxa-5-azabicyclo[2.2.1]heptane scaffold—a structure of significant interest in medicinal chemistry—linked through an amide bond to an (E)-4-oxobut-2-enoic acid moiety. The (E)-unsaturated carboxylic acid group serves as a versatile handle for further synthetic elaboration, making this reagent a valuable building block for constructing more complex molecules, such as functionalized aza-bicyclic structures . Researchers can leverage this compound to build a library of diverse bridged aza-bicyclic structures for screening in drug discovery programs. The 2-oxa-5-azabicyclo[2.2.1]heptane core is a key structural motif found in compounds investigated for modulating enzymatic processes and targeting various diseases . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-8(1-2-9(12)13)10-4-7-3-6(10)5-14-7/h1-2,6-7H,3-5H2,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKHWEJIGQHTGS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(C1CO2)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of (E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid are the trace amine associated receptors (TAARs), especially TAAR1. These receptors play a crucial role in the regulation of neurotransmission in the brain.

Mode of Action

This compound interacts with its targets, the TAARs, by binding to these receptors. This binding event triggers a series of biochemical reactions that lead to changes in the function of the receptors.

Biochemical Pathways

The interaction of this compound with TAARs affects several biochemical pathways. These pathways are involved in the regulation of neurotransmission in the brain. The downstream effects of these pathways can influence various physiological processes.

Result of Action

The molecular and cellular effects of the action of this compound are complex and involve changes in neurotransmission in the brain. These changes can potentially influence various physiological processes.

Biological Activity

(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid, also known as 4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoic acid, is a bicyclic compound notable for its unique structural features that include both nitrogen and oxygen atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications. This article explores the biological activity of this compound, examining its mechanisms, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H11NO3\text{C}_9\text{H}_{11}\text{N}\text{O}_3
PropertyValue
Molecular FormulaC₉H₁₁N₃O₃
Molecular Weight181.19 g/mol
CAS Number1865479-58-8
AppearanceWhite to off-white solid

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound's bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Notably, it has been observed to interact with neurotransmitter pathways, influencing neurotransmission and other physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Neurotransmission Modulation : The compound has shown potential in modulating GABAergic activity, which may have implications in treating neurological disorders.
  • Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Case Study 1: Neuroprotective Effects

A study conducted by Garsi et al. (2022) evaluated the neuroprotective effects of this compound in a zebrafish model of oxidative stress. The results indicated a significant reduction in neuronal damage markers when treated with the compound compared to controls, suggesting its potential as a neuroprotective agent.

Case Study 2: Antimicrobial Activity

In another study published in Organic & Biomolecular Chemistry (2017), the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The findings revealed that the compound exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
NeurotransmissionModulation of GABAGarsi et al., 2022
AntimicrobialInhibition of bacterial growthOrganic & Biomolecular Chemistry, 2017
Anti-inflammatoryReduction of inflammation markersOngoing research

Comparison with Similar Compounds

2-Azabicyclo[2.2.0]hex-5-enes and Hexanes

  • Core Structure : Smaller [2.2.0] bicyclic system vs. [2.2.1] in the target compound.
  • Synthesis : Prepared via electrocyclic ring closure or thermal [4+2] cycloadditions, differing from the photochemical [2+2] methods used for some [2.2.1] systems .
  • Reactivity : The strained [2.2.0] system exhibits higher ring-opening propensity compared to the more rigid [2.2.1] framework .

4-Thia-1-azabicyclo[3.2.0]heptane Derivatives

  • Core Structure : Larger [3.2.0] ring with sulfur (thia) replacing oxygen (oxa).
  • Biological Relevance : Found in β-lactam antibiotics (e.g., penicillins), where sulfur enhances stability against enzymatic degradation .

1-Azabicyclo[2.2.2]octane Systems

  • Core Structure : Expanded [2.2.2] system with increased molecular rigidity.
  • Applications : Used in alkaloids like quinuclidine, which modulate neurotransmitter receptors .

Functional Analogues with α,β-Unsaturated Acid Moieties

(±)-4-Fluorobut-2-enoic Acid

  • Structure : Lacks the bicyclic core but shares the α,β-unsaturated acid group.
  • Role : Often used as a Michael acceptor in drug conjugates to enhance covalent binding to target proteins .

6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde

  • Structure : Retains the [2.2.1] bicyclic core but replaces the carboxylic acid with an aldehyde.
  • Applications : Acts as an intermediate in synthesizing kinase inhibitors, emphasizing the versatility of the bicyclic scaffold .

Preparation Methods

Synthesis of the Bicyclic Core: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane

The bicyclic scaffold, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, is the key intermediate for the target compound. Two main preparation approaches have been reported:

  • From trans-4-hydroxy-L-proline:
    An efficient six-step synthetic route with an overall yield of approximately 70% has been developed starting from trans-4-hydroxy-L-proline. The process involves:

    • Protection of the amine group with benzyloxycarbonyl (Cbz) under mild aqueous conditions.
    • Conversion of the hydroxyl group to a tosylate.
    • Reduction steps using lithium borohydride and borane-tetrahydrofuran complex to form the bicyclic morpholine structure.
    • Final hydrogenolysis to remove the protecting group and yield the bicyclic amine hydrochloride salt.

    This method is well-documented with detailed NMR characterization confirming stereochemistry and purity.

Step Reagents & Conditions Yield (%)
Amine protection (Cbz) NaOH, CbzCl, H2O, 0 °C to r.t., 5 h 91
Methyl ester formation SOCl2, MeOH, 0 °C to r.t., 2.5 h 96
Tosylation TsCl, DMAP, Et3N, CH2Cl2, 0 °C to r.t., 15 h 93
Reduction (NaBH4) EtOH/THF, 0 °C to r.t., 16 h 100
Methanolysis NaOMe, MeOH, reflux, 4 h 86
Hydrogenolysis 10% Pd/C, H2, MeOH, 4 h 100

Functionalization to (E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic Acid

After obtaining the bicyclic amine, the key step is to introduce the α,β-unsaturated carboxylic acid moiety. Although direct literature on this exact compound is limited, related synthetic procedures provide insight:

  • Amide coupling and subsequent oxidation:
    The bicyclic amine hydrochloride salt is reacted with α,β-unsaturated acid derivatives or their activated forms (e.g., acid chlorides or esters) in the presence of bases such as triethylamine. This reaction is commonly performed in sealed tubes at elevated temperatures (130–140 °C) for several hours (3–6 h) to promote amide bond formation.
  • Purification:
    The crude product is extracted with ethyl acetate, dried over magnesium sulfate, and purified by silica gel chromatography using eluents such as 95:5 ethyl acetate/methanol mixtures.
  • Yield:
    Reported yields for similar bicyclic amide derivatives are in the range of 70–80% under these conditions.
Parameter Condition Result/Yield
Reactants Bicyclic amine hydrochloride + α,β-unsaturated acid derivative -
Base Triethylamine 1.5–3 equivalents
Temperature 130–140 °C Sealed tube
Reaction Time 3–6 hours -
Work-up Extraction with ethyl acetate, drying, evaporation -
Purification Silica gel chromatography (95/5 EtOAc/MeOH) Pure product obtained
Typical Yield - 70–80%

Catalytic and Alternative Synthetic Approaches

  • Palladium-catalyzed aminoacyloxylation:
    For related bicyclic esters such as ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate, palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been reported as an industrially scalable method. This approach allows direct formation of the bicyclic ring with functionalization at position 4, which can be further modified to the enoic acid structure by oxidation or substitution reactions.
  • Chemical transformations:
    The bicyclic framework undergoes oxidation, reduction, and substitution reactions to introduce or modify functional groups, enabling the synthesis of the target α,β-unsaturated acid derivative.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield (%) Notes
Bicyclic core synthesis from L-proline NaOH, CbzCl, TsCl, NaBH4, BH3/THF, Pd/C H2 ~70 Six-step synthesis with stereochemical control
Amide coupling with α,β-unsaturated acid Bicyclic amine hydrochloride, triethylamine, sealed tube, 130–140 °C, 3–6 h 70–80 High temperature sealed tube reaction, chromatography purification
Palladium-catalyzed aminoacyloxylation Pd catalyst, cyclopentene derivatives Variable Industrial method for bicyclic ester intermediates

Research Findings and Practical Considerations

  • The stereochemical integrity of the bicyclic core is crucial for biological activity and is maintained through mild reaction conditions and selective protecting group strategies.
  • High temperature sealed tube reactions with triethylamine facilitate efficient amide bond formation without decomposition.
  • Chromatographic purification using ethyl acetate/methanol mixtures effectively isolates pure products.
  • The palladium-catalyzed route offers a promising scalable alternative, especially for industrial applications, though it requires careful catalyst and ligand selection to optimize yield and selectivity.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid

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